Selenium oxyfluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

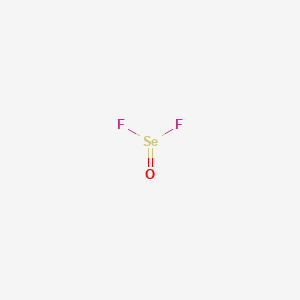

Selenium oxyfluoride, also known as selenoyl fluoride or selenium dioxydifluoride, is a chemical compound with the formula SeO₂F₂. It is a gas at room temperature and has a distorted tetrahedral molecular structure. The compound is notable for its reactivity and is used in various chemical processes .

Méthodes De Préparation

Selenium oxyfluoride can be synthesized through several methods:

Reaction with Fluorosulfonic Acid: One common method involves the reaction of warm fluorosulfonic acid with barium selenate or selenic acid.

Reaction of Selenium Trioxide and Selenium Tetrafluoride: Another method involves the reaction of selenium trioxide with selenium tetrafluoride, producing this compound along with other oxyfluorides.

Analyse Des Réactions Chimiques

Selenium oxyfluoride undergoes various chemical reactions:

Hydrolysis: It is more easily hydrolyzed compared to its sulfur analog, sulfuryl fluoride.

Reduction: This compound can be reduced more readily than sulfuryl fluoride.

Reaction with Ammonia: It may react violently upon contact with ammonia.

Reaction with Xenon Difluoride: When reacting with xenon difluoride, it forms compounds like FXeOSeF₅.

Applications De Recherche Scientifique

Selenium oxyfluoride has several applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions due to its reactivity.

Biology and Medicine:

Mécanisme D'action

The mechanism by which selenium oxyfluoride exerts its effects is primarily through its reactivity with other compounds. It can act as an oxidizing agent and participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions it undergoes .

Comparaison Avec Des Composés Similaires

Selenium oxyfluoride can be compared with other selenium and oxyfluoride compounds:

Seleninyl Fluoride (SeOF₂): Another oxyfluoride of selenium, which is produced by the reaction of selenium oxychloride with potassium fluoride.

Sulfuryl Fluoride (SO₂F₂): A sulfur analog that is less reactive and more stable compared to this compound.

Selenium Tetrafluoride (SeF₄): A related selenium compound that can react with water or selenium dioxide to produce seleninyl fluoride.

This compound stands out due to its higher reactivity and ease of hydrolysis compared to its sulfur analogs, making it a valuable compound in various chemical processes .

Propriétés

Numéro CAS |

7783-43-9 |

|---|---|

Formule moléculaire |

F2OSe |

Poids moléculaire |

132.97 g/mol |

InChI |

InChI=1S/F2OSe/c1-4(2)3 |

Clé InChI |

CXZZMNPTKAXBFL-UHFFFAOYSA-N |

SMILES canonique |

O=[Se](F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.